Seladelpar Lysine

PPAR selectivity receptor pharmacology transactivation assay

Seladelpar Lysine (MBX-8025 Lysine dihydrate) is the only commercially available PPARδ agonist with >750-fold selectivity over PPARα and >2500-fold over PPARγ—eliminating confounding cross-receptor activation inherent to elafibranor, bezafibrate, and fenofibrate. The lysine salt formulation provides superior aqueous solubility and oral bioavailability versus the free acid. Clinically validated with FDA accelerated approval (LIVDELZI, 2024) for PBC, supported by durable ALP normalization (81% response at 30 months) and pruritus reduction via IL-31 suppression. The optimal tool compound for unambiguous PPARδ mechanistic studies in FGF21 signaling, bile acid homeostasis, and cholestatic itch.

Molecular Formula C27H41F3N2O9S
Molecular Weight 626.7 g/mol
CAS No. 928821-40-3
Cat. No. B610763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeladelpar Lysine
CAS928821-40-3
SynonymsSeladelpar lysine;  MBX-8025 lysine dihydrate;  MBX-8025 Lysine;  MBX 8025 Lysine MBX8025 Lysine
Molecular FormulaC27H41F3N2O9S
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O
InChIInChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1
InChIKeyWTKSWPYGZDCUNQ-JZXFCXSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seladelpar Lysine (CAS 928821-40-3): A Selective PPARδ Agonist for Primary Biliary Cholangitis Research and Procurement


Seladelpar Lysine (also designated MBX-8025 Lysine dihydrate) is a potent, orally active, and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) with an EC50 of 2 nM . It exhibits >750-fold selectivity over PPARα and >2500-fold selectivity over PPARγ in cell-based assays . Seladelpar received FDA accelerated approval (as LIVDELZI®) in 2024 for the treatment of primary biliary cholangitis (PBC) in adults, both as monotherapy and in combination with ursodeoxycholic acid [1]. The lysine salt formulation improves aqueous solubility and oral bioavailability compared to the free acid form [2].

Seladelpar Lysine Procurement: Why Substitution with Other PPAR Agonists Compromises Experimental Integrity


Seladelpar cannot be reliably substituted with other PPAR agonists due to its unique receptor selectivity profile, distinct binding mode, and clinical differentiation. Seladelpar is a pure PPARδ-selective agonist, whereas common alternatives exhibit broader PPAR activation: elafibranor is a dual PPARα/δ agonist, bezafibrate is a pan-PPAR agonist, and fenofibrate primarily targets PPARα [1][2]. X-ray crystallography has confirmed that seladelpar binds to a different region within the PPAR ligand-binding pocket compared to lanifibranor and elafibranor, resulting in divergent coactivator recruitment patterns and downstream gene expression profiles [1]. These molecular differences translate to distinct clinical outcomes; for instance, seladelpar demonstrates pruritus reduction while obeticholic acid exacerbates it [3]. Therefore, substituting seladelpar with any in-class analog in research protocols introduces confounding variables that cannot be normalized by dose adjustment alone.

Seladelpar Lysine: Head-to-Head Quantitative Evidence for Scientific Selection


Seladelpar vs. Elafibranor: Superior PPARδ Selectivity Drives Differentiated Gene Expression

Seladelpar exhibits an EC50 of 2 nM for PPARδ with >750-fold and >2500-fold selectivity over PPARα and PPARγ, respectively, establishing it as a pure PPARδ agonist. In contrast, elafibranor is a dual PPARα/δ agonist that activates both receptor subtypes with comparable potency . In a comprehensive functional profiling study using transactivation, coactivator recruitment, and thermal stability assays, seladelpar and elafibranor demonstrated markedly different PPAR subtype activation profiles. Seladelpar induced thermal stabilization of PPARδ-LBD but not PPARα-LBD or PPARγ-LBD, whereas elafibranor failed to induce thermal stability in any PPAR subtype despite activating them in transactivation assays [1]. Furthermore, seladelpar binds to a distinct subpocket within the PPAR ligand-binding domain that is not engaged by elafibranor, as confirmed by X-ray crystallography [1].

PPAR selectivity receptor pharmacology transactivation assay

Seladelpar Phase 3 RESPONSE Trial: ALP Reduction Outperforms Obeticholic Acid and Placebo

In the pivotal Phase 3 RESPONSE trial (NCT04620733), seladelpar 10 mg once daily achieved a composite biochemical response (ALP <1.67× ULN, ≥15% ALP decrease, and normal total bilirubin) in 61.7% of patients versus 20.0% with placebo at month 12 [1]. Mean ALP decreased by 42.4% with seladelpar compared to 4.3% with placebo [1]. ALP normalization occurred in 25% of seladelpar-treated patients versus 0% of placebo patients [2]. By comparison, in the Phase 3 POISE trial, obeticholic acid (OCA) achieved a composite response rate of 46-47% at the approved 5-10 mg dose and ALP reduction of approximately 23% [3]. Seladelpar also reduced pruritus severity (mean NRS change -3.2 in patients with baseline score ≥4) whereas OCA is associated with dose-dependent pruritus worsening requiring treatment discontinuation in some patients [3][4].

primary biliary cholangitis alkaline phosphatase biochemical response

Seladelpar vs. Bezafibrate: Comparable Pruritus Reduction Without Muscle Toxicity Signal

Seladelpar reduces pruritus severity in PBC patients with moderate-to-severe baseline itch (mean NRS change -3.2 vs. placebo, p<0.01) [1]. Bezafibrate, a pan-PPAR agonist used off-label for PBC, also reduces pruritus but carries a well-documented risk of muscle-associated adverse events. Muscle-related side effects occur in up to 20% of patients treated with bezafibrate, and the risk increases when combined with statins [2]. In the RESPONSE trial, seladelpar treatment was not associated with increased muscle adverse events compared to placebo, even among patients receiving concomitant statin therapy [2]. The mechanism underlying seladelpar's pruritus reduction is linked to decreased serum interleukin-31 (IL-31) levels, a cytokine implicated in cholestatic itch, which was reduced by 24% in seladelpar-treated patients (p=0.002 vs. placebo) [3].

pruritus safety profile muscle adverse events

Seladelpar Lysine Salt Form: Enhanced Aqueous Solubility Enables Consistent Oral Bioavailability

Seladelpar Lysine dihydrate is specifically formulated as the lysine salt to improve aqueous solubility and enable consistent oral absorption [1]. In PBC patients, steady-state Cmax is 103 ± 29.3 ng/mL and AUC is 902 ± 238 ng·h/mL following 10 mg once-daily dosing [2]. The half-life ranges from 3.8 to 6.7 hours, supporting once-daily administration [2]. In contrast, the free acid form of seladelpar exhibits poor aqueous solubility (<0.1 mg/mL), which significantly limits its utility in in vivo studies requiring oral gavage or consistent systemic exposure [1]. The sodium salt alternative (HY-19522A) is also commercially available but the lysine salt is the form used in all Phase 3 clinical trials and the approved pharmaceutical product .

formulation pharmacokinetics bioavailability

Long-Term Efficacy Durability: Seladelpar Maintains Response Through 3 Years in ASSURE Study

In the ongoing open-label Phase 3 ASSURE trial evaluating long-term seladelpar treatment (10 mg daily) in PBC patients, composite biochemical response was maintained in 81% of patients at month 30, with ALP normalization achieved in 41% (15 of 37) of patients with available data [1]. This represents a substantial improvement over the 12-month RESPONSE trial outcomes (61.7% response, 25% ALP normalization), indicating sustained or deepening biochemical improvement with continued treatment [2]. No new safety signals emerged after up to 3 years of exposure, and rates of exposure-adjusted liver, muscle, and renal adverse events remained stable or decreased over time [1]. In contrast, long-term data for elafibranor and bezafibrate in PBC are more limited, and obeticholic acid is associated with progressive pruritus that often limits long-term tolerability [3].

long-term efficacy durability biochemical response

FGF21-Dependent CYP7A1 Suppression: Mechanistic Differentiation from Fibrates

Seladelpar reduces bile acid synthesis through a distinct FGF21-dependent mechanism: it stimulates hepatocyte release of fibroblast growth factor 21 (FGF21), which signals via JNK to repress cholesterol 7α-hydroxylase (CYP7A1) expression, the rate-limiting enzyme in bile acid synthesis [1]. In contrast, fenofibrate and other PPARα agonists primarily regulate bile acid homeostasis through PPARα-mediated suppression of CYP7A1 independent of FGF21, and bezafibrate additionally activates the pregnane X receptor (PXR) pathway, introducing off-target effects on drug-metabolizing enzymes [2]. Seladelpar-treated mice exhibited a 40% reduction in hepatic CYP7A1 mRNA and a corresponding 35% decrease in serum bile acid concentrations, effects that were abolished in FGF21-knockout animals [1].

bile acid metabolism CYP7A1 FGF21 signaling

Seladelpar Lysine: High-Value Research and Procurement Application Scenarios


PPARδ-Specific Pathway Analysis Without PPARα/γ Crosstalk

Seladelpar is the optimal tool compound for experiments requiring selective PPARδ activation without confounding PPARα or PPARγ signaling. With >750-fold selectivity over PPARα and >2500-fold over PPARγ , seladelpar enables clean interrogation of PPARδ-dependent gene expression programs, metabolic pathways, and anti-inflammatory mechanisms. This contrasts sharply with elafibranor (dual α/δ), bezafibrate (pan-PPAR), and fenofibrate (α-selective), all of which introduce cross-receptor activation that complicates mechanistic interpretation [1].

In Vivo Cholestasis and Bile Acid Metabolism Studies Requiring FGF21 Pathway Engagement

Seladelpar uniquely suppresses CYP7A1 and reduces bile acid synthesis through an FGF21-dependent JNK signaling cascade . This mechanism is distinct from fibrates, making seladelpar the appropriate selection for studies investigating FGF21 biology, bile acid homeostasis, or cholestatic liver injury where PPARα/PXR pathway activation would be a confounder [1]. The lysine salt formulation provides the necessary oral bioavailability for consistent systemic exposure in rodent models [2].

Pruritus Research in Cholestatic Disease Models

Seladelpar is the only PPAR agonist with robust clinical evidence of pruritus reduction supported by biomarker data showing decreased serum IL-31 levels . Unlike obeticholic acid, which exacerbates pruritus, and bezafibrate, which carries muscle toxicity risks, seladelpar offers a favorable safety profile for long-term pruritus studies [1]. Researchers investigating the neuroimmune mechanisms of cholestatic itch should prioritize seladelpar for its established clinical translation.

Long-Term In Vivo Efficacy Studies Requiring Sustained Target Engagement

The ASSURE study demonstrates that seladelpar maintains biochemical response in 81% of patients at 30 months, with ALP normalization rates increasing from 25% to 41% over extended treatment . This evidence of durable efficacy without tachyphylaxis supports the use of seladelpar in chronic dosing paradigms where sustained PPARδ activation is required. Competing PPAR agonists lack comparable long-term clinical datasets in PBC, introducing uncertainty about response durability in extended preclinical protocols [1].

Quote Request

Request a Quote for Seladelpar Lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.